molecular formula C18H19ClN4O B2671531 5-Chloro-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2379952-82-4

5-Chloro-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2671531
CAS No.: 2379952-82-4
M. Wt: 342.83
InChI Key: ZYOMLLCZWABREB-UHFFFAOYSA-N
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Description

5-Chloro-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

5-Chloro-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity and interactions with biological targets.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and piperidine derivatives, such as:

Uniqueness

What sets 5-Chloro-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile apart is its unique combination of functional groups and its potential for diverse applications. The presence of both pyridine and piperidine rings, along with the nitrile group, provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

5-chloro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-13-4-2-6-17(22-13)24-12-14-5-3-7-23(11-14)18-16(19)8-15(9-20)10-21-18/h2,4,6,8,10,14H,3,5,7,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOMLLCZWABREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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